5'-(3-Chlorophenyl)-3'-methyl-1-prop-2-YN-1-YL-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
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Overview
Description
5’-(3-Chlorophenyl)-3’-methyl-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between an indole and a pyrrole ring system, making it a significant molecule in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(3-Chlorophenyl)-3’-methyl-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized using the Paal-Knorr synthesis method, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Spiro Linkage Formation: The spiro linkage is formed through an intramolecular cyclization reaction, where the indole and pyrrole rings are connected via a single carbon atom.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the rings, such as reducing nitro groups to amines.
Substitution: The compound can undergo substitution reactions, where functional groups on the rings are replaced with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may have applications in the treatment of various diseases, including cancer and infectious diseases.
Industry
In industry, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism of action of 5’-(3-Chlorophenyl)-3’-methyl-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves its interaction with specific molecular targets in the body. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Spiro[indole-3,2’-pyrrolidine]-2,4’-dione: Similar structure but different functional groups.
Spiro[indole-3,1’-pyrrolo[3,4-b]pyridine]-2,4’-dione: Similar structure but different ring system.
Uniqueness
The uniqueness of 5’-(3-Chlorophenyl)-3’-methyl-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione lies in its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C23H18ClN3O3 |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-1-methyl-1'-prop-2-ynylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C23H18ClN3O3/c1-3-11-26-17-10-5-4-9-16(17)23(22(26)30)19-18(13(2)25-23)20(28)27(21(19)29)15-8-6-7-14(24)12-15/h1,4-10,12-13,18-19,25H,11H2,2H3 |
InChI Key |
CYDWTTIPFAIBSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C(=O)N(C2=O)C3=CC(=CC=C3)Cl)C4(N1)C5=CC=CC=C5N(C4=O)CC#C |
Origin of Product |
United States |
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